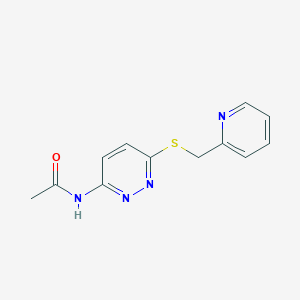

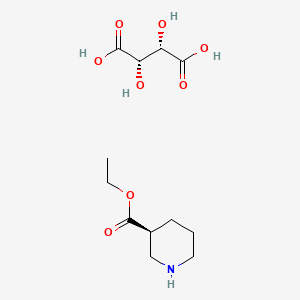

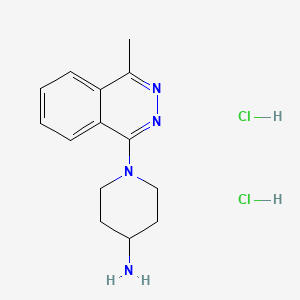

![molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1](/img/structure/B2795879.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

Übersicht

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, otherwise known as DMPEA, is a small molecule that has been studied for its potential as a therapeutic agent in a variety of medical conditions. DMPEA is a derivative of adamantane, a naturally occurring four-sided carbon cage that is found in many organic compounds. DMPEA has been extensively studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins. This has led to the use of DMPEA in the development of novel therapeutic agents for the treatment of a variety of diseases.

Wissenschaftliche Forschungsanwendungen

DNA-Intercalating Agents and Cytotoxicity

Phase I Study of Cytotoxic Agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) DACA is a novel DNA-intercalating agent with a unique mechanism of cytotoxic action, involving topoisomerases I and II. A Phase I study highlighted its potential against solid tumors. However, the maximum tolerated dose achieved might be sub-therapeutic, indicating a need for further research on dose optimization (McCrystal et al., 1999).

Metabolism of DACA in Cancer Patients In a clinical trial, the metabolism of DACA was examined in cancer patients. The study identified primary metabolites and revealed the biotransformation processes in humans, primarily involving N-oxidation of the tertiary amine side chain and acridone formation, both considered detoxication reactions (Schofield et al., 1999).

Adamantane Derivatives and Neurological Diseases

Potential Protective Effects Against COVID-19 Research suggests that adamantanes used in various neurological diseases might offer protective effects against COVID-19. A study involving patients with neurological disorders like multiple sclerosis, Parkinson's disease, and cognitive impairment, who were treated with adamantanes, showed no clinical manifestations of COVID-19. This finding encourages further exploration of adamantanes' protective properties against COVID-19, particularly in patients with neurological diseases (Rejdak & Grieb, 2020).

Therapeutic Brain Concentration of Amantadine Amantadine, an NMDA receptor antagonist, is clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms. Studies on its concentration in the central nervous system indicate that therapeutic levels are achieved in the brain tissue, potentially due to intralysosomal accumulation. This research provides insight into the pharmacokinetics of amantadine, with implications for its therapeutic use and dosage optimization (Kornhuber et al., 1995).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZYFEVSPOZFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

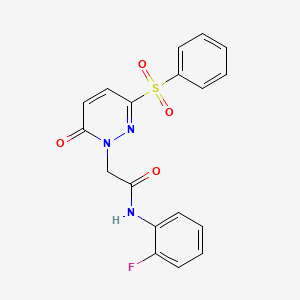

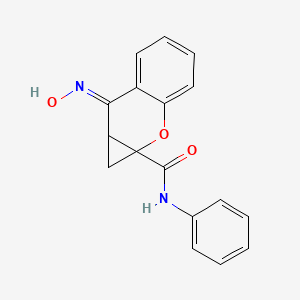

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)

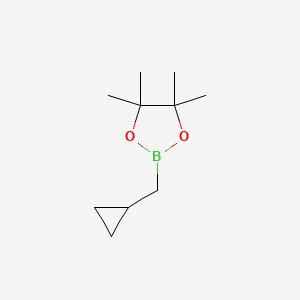

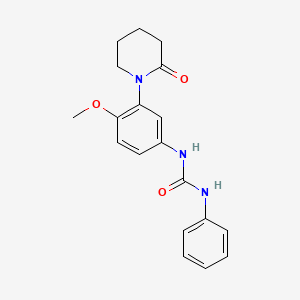

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)

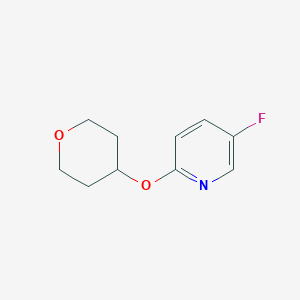

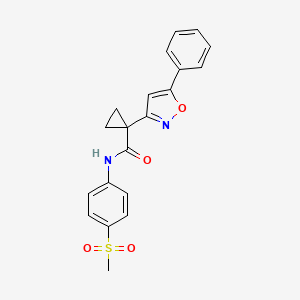

![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)

![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)